6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane
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Overview
Description
6-(4-Methoxyphenyl)-1-oxaspiro[25]octane is a chemical compound characterized by a spirocyclic structure, where a 1-oxaspiro[25]octane ring is fused with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the 4-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the annulation strategy can be employed, where the cyclopentane ring is annulated with a four-membered ring using conventional chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of readily available starting materials and minimal chromatographic purifications to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxyphenyl)-1-oxaspiro[2.5]octane
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of the 4-methoxyphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C14H18O2/c1-15-13-4-2-11(3-5-13)12-6-8-14(9-7-12)10-16-14/h2-5,12H,6-10H2,1H3 |
InChI Key |
AKXDNPNSHYJTSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC3(CC2)CO3 |
Origin of Product |
United States |
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